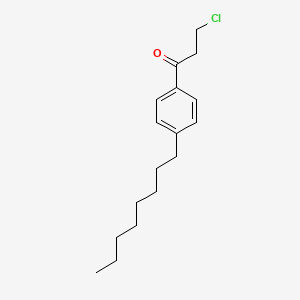
3-Chloro-1-(4-octylphenyl)propan-1-one
Cat. No. B562161
Key on ui cas rn:
928165-59-7
M. Wt: 280.836
InChI Key: RRIVKRLKROHVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216943B2
Procedure details


3-Chloro-1-(4-octylphenyl)propan-1-one (110 g) and acetone (1 L) are charged into a round bottom flask equipped with a condenser and guard tube and stirred. Sodium nitrite (271 g) is added and the mixture is slowly heated to 80° C. and maintained at that temperature for about 21 hours. The mass is cooled to 58° C., sodium nitrite (10 g) is added, and the mass is maintained at 78° C. for about 6 hours. The solvent is evaporated under reduced pressure. The compound obtained is diluted with water (250 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layer is dried over anhydrous sodium sulphate (50 g) and concentrated under reduced pressure to give solid. Hexane (500 mL) is added and the mixture is cooled to −10° C. and stirred for 20 minutes. The formed solid is separated by filtration and washed with cold hexane (2×100 mL) to obtain the title compound as an off-white solid. Yield: 75 g.






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5].CC(C)=O.[N:24]([O-:26])=[O:25].[Na+].CCCCCC>O>[N+:24]([CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])([O-:26])=[O:25] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
271 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser and guard tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for about 21 hours
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mass is cooled to 58° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mass is maintained at 78° C. for about 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer is dried over anhydrous sodium sulphate (50 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The formed solid is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold hexane (2×100 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
